2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride
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Overview
Description
2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H17ClN2. It is used in various fields of scientific research, including proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-amino-6,7-dimethylquinoline with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The product is then purified and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is streamlined to ensure the highest purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted quinoline derivatives .
Scientific Research Applications
2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenylquinoline
- 6,7-Dimethylquinoline
- 3-Phenylquinoline
Uniqueness
2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1172344-66-9 |
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Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
6,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-12(11)2;/h3-10H,1-2H3,(H2,18,19);1H |
InChI Key |
CVSADUKXXDOAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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